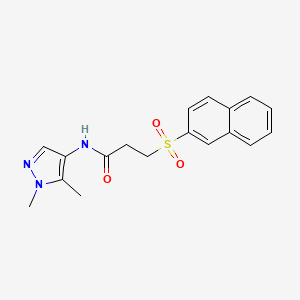
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a naphthylsulfonyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones or hydrazines.
Introduction of dimethyl groups: Through alkylation reactions.
Attachment of the naphthylsulfonyl group: Via sulfonylation reactions.
Formation of the propanamide backbone: Through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the naphthyl group.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure with a butanamide backbone.
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure with an ethanamide backbone.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-17(12-19-21(13)2)20-18(22)9-10-25(23,24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
RNQFGOMHYBYIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















